

Spectroscopic data for beta-Bromoisovaleric acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *beta-Bromoisovaleric acid*

Cat. No.: *B1269803*

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Spectroscopic Profile of β -Bromoisovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β -bromoisovaleric acid (IUPAC name: 3-bromo-3-methylbutanoic acid). Due to the limited availability of experimentally-derived spectra in public databases, this guide combines available data with predicted spectroscopic characteristics based on the compound's structure. This information is intended to assist researchers in the identification, characterization, and quality control of β -bromoisovaleric acid in various research and development applications.

Chemical Structure and Properties

- IUPAC Name: 3-bromo-3-methylbutanoic acid[1]
- Synonyms: **beta-Bromoisovaleric acid**
- CAS Number: 5798-88-9[1]
- Molecular Formula: $C_5H_9BrO_2$ [1]
- Molecular Weight: 181.03 g/mol [1]

- Melting Point: 73-74 °C

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for β -bromoisovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~2.9	Singlet	2H	Methylene protons (-CH ₂ -)
~1.8	Singlet	6H	Methyl protons (2 x -CH ₃)

^{13}C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~170-180	Quaternary	Carboxylic acid carbon (-COOH)[2]
~60-70	Quaternary	Carbon bearing the bromine atom (-C(Br)(CH ₃) ₂)
~50-60	Methylene	Methylene carbon (-CH ₂ -)
~30-40	Methyl	Methyl carbons (2 x -CH ₃)

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid[3][4][5]
1700-1725	C=O stretch	Carboxylic acid[4][6]
1210-1320	C-O stretch	Carboxylic acid[3]
500-600	C-Br stretch	Alkyl bromide

Mass Spectrometry (MS)

GC-MS Data

The following data is available from the NIST Mass Spectrometry Data Center for β -bromoisovaleric acid.

m/z (Mass-to-Charge Ratio)	Relative Intensity
100	Top Peak
82	2nd Highest
83	3rd Highest

Predicted Fragmentation Pattern

Electron ionization (EI) mass spectrometry of β -bromoisovaleric acid is expected to show fragmentation patterns characteristic of carboxylic acids and alkyl bromides. The molecular ion peak $[M]^+$ at m/z 180/182 (due to the isotopes of bromine, ^{79}Br and ^{81}Br) may be observed. Common fragmentation pathways include the loss of the bromine atom, the carboxyl group, and rearrangements.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the carbon-hydrogen framework of β -bromoisovaleric acid.

Materials:

- β -Bromoisovaleric acid sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6)
- NMR tubes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of β -bromoisovaleric acid in approximately 0.5-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in β -bromoisovaleric acid.

Materials:

- β -Bromoisovaleric acid sample
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Place a small amount (1-2 mg) of β -bromoisovaleric acid and approximately 100-200 mg of dry KBr powder in a mortar.
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder to a pellet press die.
 - Apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of β -bromoisovaleric acid.

Materials:

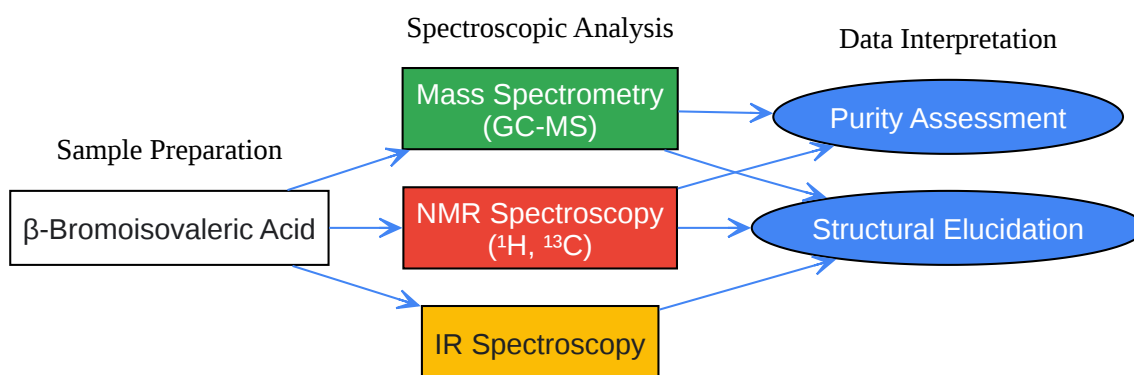
- β -Bromoisovaleric acid sample
- Volatile solvent (e.g., methanol or dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of β -bromoisovaleric acid in a suitable volatile solvent.
- Instrument Setup:
 - Set the GC parameters (e.g., injector temperature, column type, temperature program) to achieve good separation.
 - Set the MS parameters. For EI, a standard electron energy of 70 eV is typically used.^[7]
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
 - The compound will be separated by the GC column and then introduced into the mass spectrometer.
 - The mass spectrometer will record the mass-to-charge ratio of the ions produced.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like β -bromoisovaleric acid.



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Caption: General workflow for the spectroscopic analysis of β -bromoisovaleric acid.

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